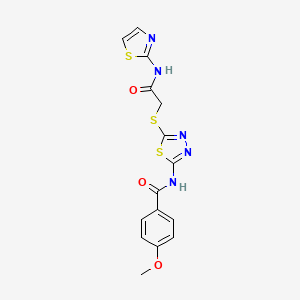

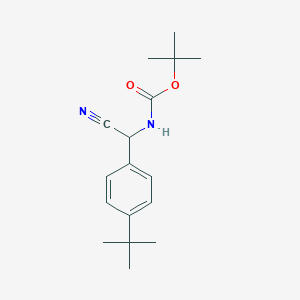

tert-Butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

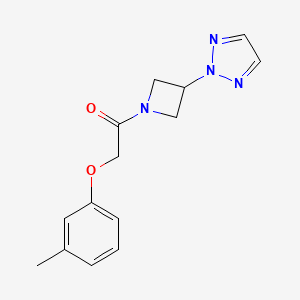

“tert-Butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate” is a complex organic compound. It is a derivative of tert-butyl carbamates, which are known as Boc-protected amines . These compounds are used in organic synthesis as they are stable towards most nucleophiles and bases . They are typically synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Synthesis Analysis

The synthesis of tert-butyl carbamates involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Molecular Structure Analysis

The molecular structure of “tert-Butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate” is complex and would be similar to other tert-butyl carbamates . The exact structure would depend on the specific substituents and their positions in the molecule.Chemical Reactions Analysis

Tert-Butyl carbamates participate in various chemical reactions. They are used in palladium-catalyzed synthesis of N-Boc-protected anilines . They can also undergo reactions with amines, carbon dioxide, and halides to efficiently synthesize carbamates . Furthermore, they can react with imines and acid chlorides to provide α-substituted amides or N-protected amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate” would be similar to other tert-butyl carbamates. They are stable towards most nucleophiles and bases . Their stability can be affected by the pH and temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- tert-Butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate serves as a crucial intermediate in the synthesis of complex molecules through asymmetric Mannich reactions, enabling the production of chiral amino carbonyl compounds with potential for further chemical transformations and applications in organic synthesis (Yang et al., 2009).

- It is also involved in the DTBB-catalyzed lithiation of N-(chloromethyl) carbamate, facilitating the synthesis of functionalized carbamates through nucleophilic substitutions and radical reactions. This method represents a versatile approach for generating a wide array of substituted carbamates with potential applications in medicinal chemistry and drug design (Ortiz et al., 1999).

Building Blocks in Organic Synthesis

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate, have been identified as the first class of N-(Boc) nitrone equivalents. These compounds exhibit significant potential as building blocks in organic synthesis, allowing for the creation of N-(Boc)hydroxylamines through reactions with organometallics. This finding highlights their versatility and utility in developing novel synthetic routes and methodologies (Guinchard et al., 2005).

Deprotection Techniques

- Aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate. This method provides a mild and selective approach for deprotection in the presence of other acid-sensitive groups, showcasing its applicability in synthesizing complex molecules while preserving their stereochemical integrity (Li et al., 2006).

Mecanismo De Acción

Mode of Action

It is known that the compound contains a tert-butyl carbamate group . Carbamates are known to interact with various enzymes and receptors in the body, often acting as inhibitors . The presence of the cyano group might also influence its interaction with its targets .

Biochemical Pathways

Based on the structural similarity to other carbamate compounds, it could potentially affect pathways involving the enzymes or receptors it interacts with .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(4-tert-butylphenyl)-cyanomethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)13-9-7-12(8-10-13)14(11-18)19-15(20)21-17(4,5)6/h7-10,14H,1-6H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRAQTVNXGEHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((4-(tert-butyl)phenyl)(cyano)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

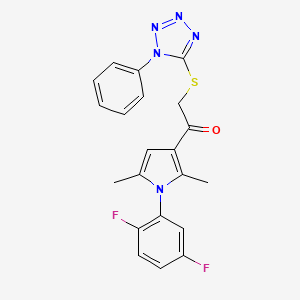

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)

![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)

![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)

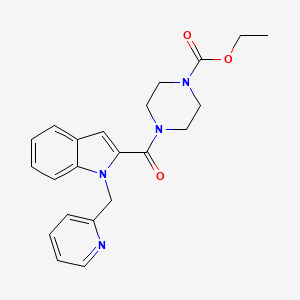

![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)

![N-Methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2880543.png)